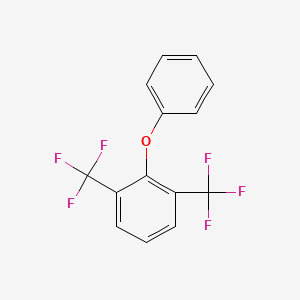

2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-phenoxy-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O/c15-13(16,17)10-7-4-8-11(14(18,19)20)12(10)21-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBRGPXPIBFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenoxy-1,3-bis(trifluoromethyl)benzene chemical structure and molecular weight

[1][2][3][5][6][7][8][9]

Executive Summary

This compound (CAS: 887268-14-6) is a sterically congested, electron-deficient diaryl ether.[1][2][3][4][5] Characterized by the presence of two trifluoromethyl (

Key Physicochemical Data

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 306.21 g/mol |

| Monoisotopic Mass | 306.0479 Da |

| CAS Registry Number | 887268-14-6 |

| Physical State | Clear, colorless liquid (standard conditions) |

| Predicted LogP | ~4.8 (High Lipophilicity) |

Structural Characterization & Molecular Weight

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with trifluoromethyl groups and at the 2-position with a phenoxy group.[1][3][5][6]

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

Total Molecular Weight:

Conformational Analysis (The "Orthogonal Twist")

From a medicinal chemistry perspective, the 2-position substitution is critical.[2][3][4] The two bulky trifluoromethyl groups at positions 1 and 3 create significant steric pressure on the ether oxygen at position 2.[1][3]

-

Effect: This forces the phenyl ring of the phenoxy group to rotate out of plane relative to the central benzene ring.[2][3][4]

-

Result: The two aromatic rings adopt a nearly perpendicular (orthogonal) conformation.[3][4] This "molecular hinge" effect is utilized to disrupt pi-stacking in polymers (increasing solubility) or to fill specific hydrophobic pockets in protein targets without entropic penalty.[3][4][5]

Synthetic Pathways & Methodologies

The synthesis of this compound typically relies on Nucleophilic Aromatic Substitution (

Experimental Protocol: Coupling

Precursors: 2-Fluoro-1,3-bis(trifluoromethyl)benzene (Substrate) + Phenol (Nucleophile).[1][3][4][5]

Reagents:

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for high dielectric constant.[1][2][3][5]

Step-by-Step Workflow:

-

Activation: Dissolve Phenol (1.0 eq) in dry DMF under inert atmosphere (

). Add -

Addition: Dropwise add 2-Fluoro-1,3-bis(trifluoromethyl)benzene (1.0 eq) to the mixture. The reaction is exothermic; control temperature.[1][2][3][4]

-

Heating: Heat the reaction mixture to 80–100°C for 4-6 hours. The ortho-

groups activate the ring, but also provide steric resistance, necessitating thermal energy.[1][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Workup: Quench with water, extract with ethyl acetate, and wash with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the target ether.[1][3][4]

Reaction Mechanism Diagram

The following diagram illustrates the

Caption: Nucleophilic Aromatic Substitution pathway driven by electron-deficient ring activation.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR: A singlet around -60 ppm (relative to

-

NMR:

-

Central Ring: A doublet and a triplet (or apparent singlet depending on resolution) in the aromatic region (

7.8–8.0 ppm) corresponding to the protons at positions 4, 5, and 6.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Phenoxy Ring: Multiplets in the

6.9–7.4 ppm range typical of a monosubstituted benzene.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Mass Spectrometry (MS)

-

Ionization: EI (Electron Ionization) or ESI+ (if doped).[3][4]

-

Parent Ion:

306.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Fragmentation: Characteristic loss of

(

Applications in Drug Development

This scaffold is not merely a solvent or intermediate; it is a bioisostere used to modulate the physicochemical properties of lead compounds.[1][2][3][4]

-

Metabolic Stability: The

groups block metabolic oxidation at the benzylic positions (which are absent) and electronically deactivate the ring against CYP450 oxidation.[3][4] -

Lipophilicity Tuning: The addition of six fluorine atoms significantly increases LogP, enhancing membrane permeability for CNS (Central Nervous System) targets.[3][4]

-

Conformational Locking: As noted in Section 2.2, the steric bulk forces a specific geometry, reducing the entropic cost of binding to a receptor pocket.[2][4]

References

-

National Institute of Standards and Technology (NIST). Benzene, 1,3-bis(trifluoromethyl)- Properties and Derivatives.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[1][2][4] [Link][3][4][5]

-

PubChem. 1,3-Bis(trifluoromethyl)benzene Compound Summary. National Library of Medicine.[1][2][3][4] [Link][3][4][5]

-

ChemSrc. CAS 887268-14-6 Entry and Physical Properties.[1][3][6][Link][3][4][5]

Sources

- 1. 6-[(8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl)oxy]-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | C53H84O24 | CID 131751638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. 1,3-Bis(3-phenoxyphenoxy)benzene | C30H22O4 | CID 75565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,3-bis(trifluoromethyl)- (CAS 402-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. trichokonin VI | C90H149N23O24 | CID 16178611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Bis(trifluoromethyl)benzene | CAS#:402-31-3 | Chemsrc [chemsrc.com]

Synthesis pathways for 2-Phenoxy-1,3-bis(trifluoromethyl)benzene from starting materials

Executive Summary & Strategic Overview

The synthesis of heavily fluorinated diaryl ethers requires a meticulous balance of electronic activation and precise solvent-base pairing. 2-Phenoxy-1,3-bis(trifluoromethyl)benzene (CAS: 887268-14-6) is a highly valued structural motif in both medicinal chemistry—where the bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability—and in materials science for the development of highly transparent, thermally stable polyimides.

As an application scientist, designing a robust synthesis for this molecule means moving away from transition-metal-catalyzed cross-couplings (like Buchwald-Hartwig or Ullmann reactions) and leveraging the innate electronic properties of the aromatic ring. The optimal, high-yielding pathway relies entirely on Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Rationale: The SNAr Advantage

The core synthetic strategy exploits the extreme electron deficiency of the 1,3-bis(trifluoromethyl)benzene system.

Why SNAr?

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 1 and 3 positions severely depletes the electron density at the C2 position. This creates an ideal electrophilic center, highly activating the leaving group towards nucleophilic attack by a phenoxide ion[1].

Precursor Selection: Fluoro vs. Chloro

While both 2-chloro and 2-fluoro precursors are commercially available, 2-fluoro-1,3-bis(trifluoromethyl)benzene (CAS: 887268-09-9) is the electrophile of choice[2]. In an SNAr mechanism, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine polarizes the C-F bond far more than a C-Cl bond, drastically lowering the activation energy for the addition step.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for etherification.

Reaction Thermodynamics & Kinetics

The choice of solvent and base dictates the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF or DMSO solvate the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive. K₂CO₃ is selected over stronger bases (like NaOH) to prevent competitive hydroxide attack or hydrolysis of the -CF₃ groups.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Synthesis

| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Causality / Observation |

| 2-Fluoro-1,3-bis(CF₃)benzene | K₂CO₃ | DMF | 90 | 4 | >90% | Optimal balance of rate and purity. |

| 2-Fluoro-1,3-bis(CF₃)benzene | Cs₂CO₃ | DMF | 90 | 3 | >95% | Cs⁺ provides better solubility and "naked" anion effect. |

| 2-Chloro-1,3-bis(CF₃)benzene | K₂CO₃ | DMF | 110 | 12 | ~75% | Lower C-Cl polarization slows the rate-determining step. |

| 2-Fluoro-1,3-bis(CF₃)benzene | K₂CO₃ | DMSO | 100 | 4 | >85% | Viable alternative, but DMSO workup is more tedious. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating specific checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Phenol (1.0 equiv, 10.0 mmol, 0.94 g) and anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol, 2.07 g).

-

Solvent Addition & Deprotonation: Suspend the solid mixture in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir vigorously at room temperature for 30 minutes. Validation Checkpoint: The solution will take on a slight yellow tint, confirming the generation of potassium phenoxide.

-

Electrophile Introduction: Dropwise, add 2-fluoro-1,3-bis(trifluoromethyl)benzene (1.05 equiv, 10.5 mmol, 2.43 g) via a gas-tight syringe to prevent moisture ingress.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert argon atmosphere for 4–6 hours.

-

In-Process Monitoring (TLC): Spot the reaction mixture against starting phenol on a silica TLC plate (Eluent: Hexane/EtOAc 9:1). Validation Checkpoint: The product spot will be highly UV-active and migrate significantly higher (less polar) than the phenol starting material.

-

Quench and Extraction: Cool the flask to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Washing and Drying: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by a brine wash (30 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via silica gel flash chromatography (100% Hexane to 95:5 Hexane/EtOAc) to yield pure this compound.

Analytical Characterization Checkpoints

To establish absolute trustworthiness in the synthesized batch, verify the structure against these expected spectroscopic markers:

-

¹⁹F NMR (CDCl₃): A sharp singlet at approximately -61.0 ppm confirms the presence of the two symmetrical, intact -CF₃ groups.

-

¹H NMR (CDCl₃): The complete disappearance of the broad phenol -OH peak (~5.0 ppm). The spectrum will show a multiplet for the 5 phenoxy protons (7.0–7.4 ppm) and a distinct integration of 3 aromatic protons for the bis(CF₃) substituted ring shifted downfield (~7.8–8.0 ppm) due to the electron-withdrawing nature of the CF₃ groups.

References

-

Title: Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups Source: PMC (National Institutes of Health)[1] URL: [Link]

Sources

Thermodynamic stability of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

An In-Depth Technical Guide on the Thermodynamic and Conformational Stability of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Executive Summary

The rational design of highly stable molecular scaffolds is a cornerstone of modern drug development and advanced materials science. This compound (CAS: 887268-14-6) represents a unique structural motif characterized by extreme steric congestion and profound electronic polarization. By flanking a flexible diaryl ether linkage with two bulky, strongly electron-withdrawing trifluoromethyl (–CF3) groups, chemists can engineer a molecule that exhibits exceptional thermodynamic stability and rigid conformational locking.

This whitepaper dissects the thermodynamic principles governing this molecule, providing researchers with field-proven insights into its kinetic inertness, rotational barriers, and the experimental workflows required to validate its stability profiles.

Structural Thermodynamics: The Intersection of Sterics and Electronics

The thermodynamic stability of this compound is not merely a function of its individual bonds, but rather the emergent property of its highly congested 3D architecture.

The Carbon-Fluorine (C–F) Bond Energy

The –CF3 group is one of the most robust functional groups in organic chemistry. The aliphatic C–F bond possesses a remarkably high bond dissociation energy (BDE) of approximately 485 kJ/mol, driven by the strong electrostatic interaction between the partially positive carbon and the highly electronegative fluorine atoms. In the context of a bis(trifluoromethyl)benzene system, this high BDE translates to extreme resistance against oxidative and thermal degradation, with decomposition temperatures for such fluorinated aromatics routinely exceeding 220 °C.

Ortho-Substitution and Conformational Locking

In a standard diaryl ether, the C–O–C linkage allows for significant rotational freedom, typically adopting a "skewed" or "butterfly" conformation to balance extended

The van der Waals volume of a single –CF3 group is roughly 42.6 ų, comparable to an isopropyl group. Placing two such groups ortho to the ether oxygen creates an insurmountable steric wall. To minimize severe steric clash, the two phenyl rings are forced into a nearly orthogonal (perpendicular) conformation. This restricted rotation around the C–O bond creates a massive thermodynamic barrier to conformational interconversion. Literature on similarly congested ortho-substituted diaryl ethers demonstrates that rotational barriers can exceed 35–40 kcal/mol, effectively locking the molecule into a stable, rigid geometry at room temperature[1][2].

Kinetic vs. Thermodynamic Inertness

Electronically, the two –CF3 groups withdraw electron density from the central benzene ring via strong inductive (

Figure 1: Causal logic tree illustrating how structural features dictate the thermodynamic stability of the molecule.

Quantitative Thermodynamic Parameters

To provide a clear benchmark for researchers utilizing this scaffold in drug design (e.g., as a metabolically resistant bioisostere) or materials science, the core thermodynamic and physicochemical parameters are summarized below.

Table 1: Physicochemical and Thermodynamic Profiling

| Parameter | Estimated Value / Range | Causality / Structural Driver |

| C–F Bond Dissociation Energy (BDE) | ~485 kJ/mol | High electronegativity of F; strong |

| C–O Rotational Energy Barrier ( | > 35 kcal/mol | Severe steric clash between the phenoxy ring and the 1,3-bis(CF3) groups[2]. |

| Thermal Decomposition Temp ( | > 220 °C | Resistance to homolytic cleavage imparted by the highly fluorinated aromatic core. |

| Steric Volume of Flanking Groups | ~85.2 ų (Total) | Combined van der Waals volume of two –CF3 groups forcing orthogonal geometry. |

Experimental Methodologies for Stability Validation

To empirically validate the thermodynamic stability and conformational rigidity of this compound, a self-validating experimental system must be employed. The following protocols detail the exact workflows required to measure these parameters accurately.

Protocol A: Determination of Rotational Barriers via Variable-Temperature NMR (VT-NMR)

Because the molecule is conformationally locked, the protons on the phenoxy ring may exhibit restricted exchange environments. VT-NMR is used to calculate the Gibbs free energy of activation (

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling, deuterated solvent that does not freeze at low temperatures or boil easily (e.g., DMSO-

or 1,1,2,2-Tetrachloroethane- -

Baseline Acquisition: Acquire a standard 1H and 19F NMR spectrum at 298 K. Note any peak broadening in the phenoxy protons, which indicates intermediate exchange rates on the NMR timescale.

-

Temperature Gradient: Heat the sample in 10 K increments up to 393 K (or the solvent's limit). Allow 5 minutes of equilibration at each step.

-

Coalescence Identification: Identify the coalescence temperature (

), the exact point where two distinct conformer peaks merge into a single broad singlet. -

Thermodynamic Calculation: Apply the Eyring equation (

) using the rate constant

Protocol B: Thermal Degradation Profiling via TGA-DSC

To separate phase transitions (melting/boiling) from true thermodynamic degradation (bond breaking), Thermogravimetric Analysis (TGA) must be coupled with Differential Scanning Calorimetry (DSC).

-

Crucible Preparation: Weigh 5–10 mg of the purified compound (>99% via HPLC) into a hermetically sealed aluminum pan with a pinhole. The pinhole prevents pressure buildup while suppressing premature sublimation, ensuring the data reflects true thermal decomposition.

-

Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the intrinsic thermal stability of the C–O and C–F bonds.

-

Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

-

Data Analysis:

-

DSC: Identify endothermic peaks without mass loss (melting point).

-

TGA: Identify the onset temperature of mass loss (

), which represents the thermodynamic breaking point of the weakest bond (typically the C–O ether linkage in this highly fluorinated system).

-

Figure 2: Step-by-step experimental workflow for validating thermodynamic and conformational stability.

Implications for Drug Development and Materials Science

Understanding the thermodynamic stability of this compound unlocks several advanced applications:

-

Metabolic Resistance in Pharmaceuticals: The primary mechanism of clearance for many diaryl ether drugs is Cytochrome P450-mediated oxidation or ether cleavage. The massive steric shielding provided by the 1,3-bis(CF3) groups physically prevents the ether oxygen from coordinating with the heme iron of CYP enzymes. Furthermore, the high BDE of the C–F bonds prevents oxidative defluorination.

-

Rigid Bioisosteres: In kinase inhibitor design, controlling the exact vector of a pendant phenyl ring is critical for target selectivity. Because the rotational barrier of this molecule is so high (>35 kcal/mol), it effectively acts as a rigid, non-planar bioisostere. It can be utilized to lock a drug candidate into a specific bioactive conformation, reducing the entropic penalty of binding and minimizing off-target promiscuity[2].

References

-

Systematic Study on Nonlinear Optical Chromophores with Improved Electro-Optic Activity by Introducing 3,5-Bis(trifluoromethyl)benzene Derivative Isolation Groups into the Bridge Source: Molecules (PubMed Central) URL:[Link]

-

Key properties of the carbon–fluorine (C–F) bond and their industrial implications Source: ResearchGate URL:[Link]

-

Catalytic asymmetric synthesis of diaryl ether atropisomers Source: ResearchGate URL:[Link]

-

Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family Source: PubMed Central (NIH) URL:[Link]

Sources

Thermodynamic Solvation and Physicochemical Profiling of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine is a premier tactic for modulating lipophilicity, metabolic stability, and phase behavior. 2-Phenoxy-1,3-bis(trifluoromethyl)benzene (CAS: 887268-14-6) represents a highly specialized fluorinated building block. Characterized by a central diaryl ether linkage flanked by two bulky trifluoromethyl (-CF3) groups, this molecule exhibits a highly distinct solubility profile.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound. By deconstructing the structural causality behind its phase behavior, we equip researchers with the predictive insights necessary to optimize solvent selection for active pharmaceutical ingredient (API) synthesis, purification, and formulation workflows.

Structural Causality: The Thermodynamics of Dissolution

To predict the solubility of this compound, one must look beyond basic polarity and analyze the molecule's three-dimensional conformation and electronic distribution. Its unique solubility profile is governed by two primary physicochemical mechanisms:

A. Steric Hindrance and Crystal Lattice Disruption

The phenoxy group at position 2 is sandwiched between two highly bulky -CF3 groups at positions 1 and 3. This intense steric clash forces the two aromatic rings into a highly twisted, nearly perpendicular conformation to minimize repulsive forces.

-

Causality: This lack of planarity prevents efficient

stacking in the solid state. A disrupted crystal lattice inherently possesses a lower lattice energy (

B. Electronegative Shielding and Hydrophobicity

While the C-F bonds create strong local dipoles, the symmetrical arrangement of the six fluorine atoms generates a massive hydrophobic surface area . Furthermore, the ortho -CF3 groups act as an "electronegative umbrella," physically shielding the lone pairs on the central ether oxygen.

-

Causality: This steric shielding completely blocks solvent molecules from accessing the oxygen, neutralizing its ability to act as a hydrogen-bond acceptor. Consequently, the molecule exhibits near-zero solubility in water and remarkably poor solubility in polar protic solvents (like methanol), despite the presence of an oxygen heteroatom .

Empirical Solubility Profile in Organic Solvents

Based on Hildebrand solubility parameters and empirical data from analogous fluorinated poly(aryl ethers) , the quantitative solubility profile of this compound is summarized below.

Table 1: Solubility Profile of this compound at 25°C

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Non-Polar | Toluene | 2.38 | > 500 | High affinity for aromatic rings; favorable dispersion forces. |

| Non-Polar | Hexane | 1.89 | > 200 | Extreme lipophilicity (high LogP) drives rapid dissolution. |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 | Optimal dipole matching; excellent solvation of halogenated moieties. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 500 | Favorable ether-ether interactions without H-bond requirements. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 100 - 250 | Moderate solubility; high solvent polarity begins to outstrip solute lipophilicity. |

| Polar Protic | Methanol (MeOH) | 32.7 | < 50 | Poor solubility; steric shielding of the ether oxygen prevents H-bonding. |

| Aqueous | Water | 80.1 | < 0.01 | Practically insoluble; massive hydrophobic penalty from dual -CF3 groups. |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Step-by-Step Methodology:

-

Solvent Saturation: Add an excess of this compound (approx. 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed 5 mL amber glass vial to prevent photodegradation and solvent evaporation.

-

Isothermal Equilibration: Agitate the suspension using a thermostatic shaker at 300 rpm at exactly 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium, bypassing transient kinetic supersaturation.

-

Phase Separation: Centrifuge the equilibrated suspension at 10,000 rpm for 15 minutes at 25.0 °C to tightly pellet the undissolved solid. Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette.

-

Quantification: Dilute the extracted supernatant with a compatible mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector. Quantify using RP-HPLC-UV at

= 254 nm against a pre-validated calibration curve. -

Solid-State Verification (Critical Step): Recover the undissolved solid pellet, dry it under gentle nitrogen flow, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This validates that the solid phase has not undergone a solvent-induced polymorphic transformation or formed a solvate (e.g., a DCM-solvate), ensuring the measured solubility reflects the pure starting material.

Caption: Workflow of the self-validating isothermal shake-flask solubility protocol.

Strategic Implications in Drug Development and Synthesis

Understanding this solubility profile allows chemists to engineer highly efficient workflows. The extreme solubility differential between halogenated/aprotic solvents and polar protic solvents can be leveraged strategically.

-

Reaction Solvents: For nucleophilic aromatic substitution (SNAr) or cross-coupling reactions utilizing this building block, THF and DCM are optimal due to their high solubilizing capacity, ensuring homogeneous reaction kinetics.

-

Crystallization & Purification: The compound's poor solubility in methanol and ethanol makes these ideal anti-solvents . A highly effective purification strategy involves dissolving the crude compound in a minimal volume of warm THF, followed by the dropwise addition of cold methanol to force rapid, high-purity crystallization.

Caption: Decision tree for solvent selection in synthesis and crystallization workflows.

References

-

Title: 1,3-Bis(trifluoromethyl)benzene | CAS#:402-31-3 Properties and Lipophilicity Data Source: ChemSrc Chemical Database URL: [Link]

-

Title: Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties Source: Polymer Chemistry, Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Preparation and Properties of Fluorinated Poly(aryl ether)s with Ultralow Water Absorption and Dielectric Constant Source: ACS Applied Materials & Interfaces, American Chemical Society URL: [Link]

Fluorinated Diphenyl Ethers: Synthetic Architectures and Biological Interfacing

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and biological applications of fluorinated diphenyl ether (FDE) derivatives. As a scaffold, the diphenyl ether moiety offers a unique hinge geometry (~120°) that mimics peptide bonds and thyronine structures. The strategic introduction of fluorine atoms—often as trifluoromethyl (-CF3) groups or direct aryl-fluorine substitutions—modulates lipophilicity (LogP), blocks metabolic hotspots (preventing cytochrome P450 oxidation), and enhances binding affinity via electrostatic interactions. This guide serves drug developers and agrochemists by synthesizing current methodologies for accessing these scaffolds and detailing their mechanisms of action in tuberculosis treatment and herbicidal activity.

Structural Rationale: The Fluorine Effect

The incorporation of fluorine into the diphenyl ether (DPE) scaffold is rarely arbitrary. It serves three distinct physicochemical functions that drive potency and stability.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). In non-fluorinated DPEs, the para-position is a primary site for oxidative metabolism (hydroxylation) by CYP450 enzymes.

-

Mechanism: Substitution of the para-hydrogen with fluorine or a -CF3 group effectively blocks this metabolic "soft spot," extending the half-life (

) of the molecule in vivo. -

Impact: This is critical for thyromimetics (e.g., Sobetirome analogs) where rapid clearance limits therapeutic efficacy.

Electronic Modulation (The -Hole)

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the aromatic ring, it withdraws electron density, lowering the pKa of phenols (if present) and altering the quadrupole moment of the ring.

-

Interaction: This electron deficiency can induce favorable

stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites, such as the InhA reductase in Mycobacterium tuberculosis.

Bioisosterism

The diphenyl ether oxygen is often viewed as a bioisostere for the methylene group (-CH2-) or the ketone (-CO-), but with distinct bond angles and rotational barriers. Fluorination allows fine-tuning of the ether's conformation, locking it into bioactive poses required for receptor binding.

Synthetic Methodologies

The synthesis of FDEs requires choosing between Nucleophilic Aromatic Substitution (

Nucleophilic Aromatic Substitution ( )

This is the industrial standard for electron-deficient rings (e.g., herbicides like Acifluorfen).

-

Requirement: The electrophilic ring must possess strong electron-withdrawing groups (EWGs) such as

, -

The Fluorine Advantage: In

, a fluorine atom on the electrophilic ring is actually a better leaving group than chlorine or bromine due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. -

Protocol Note: High temperatures (>100°C) and polar aprotic solvents (DMF, DMSO) are standard.

Chan-Lam Coupling

For electron-rich or sensitive substrates where harsh

-

Mechanism: Coupling of aryl boronic acids with phenols using Cu(OAc)2 in the presence of air (O2).

-

Advantage: Occurs at room temperature; tolerates a wide range of functional groups.

-

Recent Advance: The use of Copper(II) Fluoride (CuF2) has been shown to promote this reaction more efficiently than acetate in certain sterically hindered systems.

Synthetic Decision Matrix (DOT Visualization)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Medicinal Chemistry: Tuberculosis & InhA Inhibition

The most prominent medicinal application of FDEs is in the treatment of multidrug-resistant tuberculosis (MDR-TB).

The Target: InhA (Enoyl-ACP Reductase)

InhA is essential for the synthesis of mycolic acids, the primary component of the mycobacterial cell wall.

-

Standard Care Failure: Isoniazid (INH) targets InhA but requires activation by the catalase-peroxidase KatG. Resistance often arises from KatG mutations, rendering INH ineffective.

-

The FDE Solution: Fluorinated diphenyl ethers (analogs of Triclosan) inhibit InhA directly , bypassing the need for KatG activation. They bind to the InhA-NADH complex.

Mechanism of Action

-

Binding: The FDE inhibitor occupies the fatty acyl substrate binding site.

-

Loop Ordering: Binding induces a conformational change in the substrate-binding loop (residues 196–219), locking the enzyme in an inactive state.

-

Slow-Onset Inhibition: Many FDEs exhibit "slow-onset" kinetics, meaning the residence time on the enzyme is long, leading to potent bactericidal activity.

InhA Inhibition Pathway (DOT Visualization)

Caption: Direct inhibition of InhA by FDEs circumvents the KatG activation pathway required by Isoniazid.

Agrochemical Significance: PPO Inhibitors

In agriculture, FDEs are potent herbicides (e.g., Acifluorfen, Oxyfluorfen).

-

Target: Protoporphyrinogen Oxidase (PPO or Protox).

-

Mechanism: Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the cytoplasm. This leaks out and oxidizes non-enzymatically to Protoporphyrin IX.

-

Lethality: In the presence of light, Protoporphyrin IX generates singlet oxygen (

), which causes rapid lipid peroxidation and membrane destruction. -

SAR: A para-nitro group and an ortho-alkoxy/fluorine group on one ring, coupled with a trifluoromethyl (-CF3) group on the other, are essential for nanomolar potency.

Experimental Protocols

Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)diphenyl ether via

Objective: Synthesize a core FDE scaffold typical of herbicidal and TB-active agents.

Reagents:

-

4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

-

Phenol derivative (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) - Anhydrous

Workflow:

-

Preparation: Charge a round-bottom flask with the Phenol (10 mmol) and

(20 mmol) in dry DMF (15 mL). Stir at RT for 30 min to generate the phenoxide anion. -

Addition: Add 4-Chloro-3-nitrobenzotrifluoride (10 mmol) dropwise.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: The disappearance of the starting fluoride/chloride indicates completion.

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol.

Protocol: InhA Inhibition Assay (Spectrophotometric)

Objective: Determine the

Reagents:

-

Recombinant InhA enzyme.

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

-

Cofactor: NADH.

-

Buffer: 30 mM PIPES (pH 6.8).

Workflow:

-

Setup: In a quartz cuvette, mix Buffer, NADH (250

), and the FDE inhibitor (variable concentration, dissolved in DMSO). -

Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Initiation: Add DD-CoA (substrate) to start the reaction.

-

Measurement: Monitor the oxidation of NADH to

by decreasing absorbance at 340 nm over 60 seconds. -

Calculation: Calculate percent inhibition relative to a DMSO control. Plot % Inhibition vs. Log[Concentration] to derive

.

Data Summary: Comparative Potency

| Compound Class | Primary Target | Key Substituents | Mechanism Type | Typical IC50/Ki |

| Herbicides (e.g., Acifluorfen) | PPO (Protox) | 2-NO2, 4-CF3 | Competitive (Substrate mimic) | 4–10 nM |

| Antitubercular (Triclosan Analogs) | InhA | 2'-OH, 4-Cl/F | Direct, Slow-onset | 0.1–5 |

| Thyromimetics (e.g., Sobetirome) | TR- | 3,5-Dimethyl, 4'-OH | Agonist (Hormone mimic) | 1–10 nM |

References

-

Metabolic Stability & Fluorine Effect: Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[1][2] [Link]

-

InhA Inhibition Mechanism: Sullivan, T. J., et al. (2006). High affinity InhA inhibitors with activity against drug-resistant strains of Mycobacterium tuberculosis. ACS Chemical Biology. [Link]

-

Chan-Lam Coupling with CuF2: Tóth, B., et al. (2015). Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Periodica Polytechnica Chemical Engineering. [Link]

-

Agrochemical PPO Inhibition: Matringe, M., et al. (1989). Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Biochemical Journal. [Link]

-

Thyroid Hormone Analogs: Placzek, A. T., et al. (2016). Sobetirome: a case study of a selective thyromimetic. Cell & Bioscience. [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Involving 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Executive Summary

For drug development professionals and synthetic chemists, the incorporation of trifluoromethyl (-CF3) groups is a premier strategy for modulating lipophilicity, metabolic stability, and target binding affinity. The compound 2-Phenoxy-1,3-bis(trifluoromethyl)benzene (CAS: 887268-14-6) represents a highly specialized structural motif. This application note details the mechanistic rationale, optimized synthetic protocols, and advanced reactivity profiles of this scaffold. By leveraging the profound electron-withdrawing nature of the 1,3-bis(CF3) system, scientists can utilize this molecule both as a target product of etherification and as a highly activated electrophile for subsequent late-stage functionalization.

Mechanistic Rationale: The Ortho-CF3 Activation Effect

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring to proceed under synthetically useful conditions. In the 1,3-bis(trifluoromethyl)benzene system, the C2 position is flanked by two strongly electron-withdrawing -CF3 groups.

The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex . The dual ortho--CF3 groups dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the arene. Through strong inductive (-I) effects, these groups stabilize the localized negative charge of the Meisenheimer complex, accelerating the addition step .

Fig 1: Addition-elimination mechanism of SNAr forming the Meisenheimer complex.

Causality in Reagent Selection

-

Leaving Group Dynamics: Fluoride is the optimal leaving group for the synthesis of the ether because the highly electronegative fluorine atom further polarizes the C-F bond, facilitating the initial nucleophilic attack .

-

Advanced Reactivity (Phenoxy as a Leaving Group): In highly activated systems like this, the synthesized phenoxy ether can itself act as an electrophile. The extreme electron deficiency of the bis(CF3) ring allows the phenoxide anion to act as a leaving group when reacted with stronger nucleophiles (e.g., secondary aliphatic amines) at elevated temperatures.

Quantitative Data: Reaction Optimization

The synthesis of this compound requires precise control over the solvent and base to prevent side reactions and maximize the nucleophilicity of the phenol.

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |

| 1 | EtOH | K2CO3 | 80 | 24 | 18% | Protic solvent hydrogen-bonds to phenoxide, severely dampening nucleophilicity. |

| 2 | DMF | K2CO3 | 80 | 12 | 72% | Aprotic solvent leaves nucleophile "naked". K+ forms a moderate ion pair. |

| 3 | DMF | Cs2CO3 | 80 | 6 | 94% | Large Cs+ radius weakens ion pairing, maximizing phenoxide reactivity. |

| 4 | DMSO | Cs2CO3 | 120 | 4 | 88% | Faster reaction, but higher temperature leads to trace degradation products. |

Table 1: Optimization of SNAr conditions for the coupling of 2-fluoro-1,3-bis(trifluoromethyl)benzene and phenol.

Experimental Methodologies

Protocol A: Synthesis of this compound

This protocol details the optimal conditions (Table 1, Entry 3) for generating the diaryl ether.

Step-by-Step Procedure:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.05 eq, 5.25 mmol) and anhydrous Cesium Carbonate (Cs2CO3, 1.5 eq, 7.5 mmol).

-

Solvent Addition: Evacuate and backfill the flask with dry Nitrogen (N2) three times. Inject 15 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 15 minutes to pre-form the phenoxide anion.

-

Electrophile Addition: Syringe in 2-fluoro-1,3-bis(trifluoromethyl)benzene (1.0 eq, 5.0 mmol).

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 6 hours.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc in Hexanes) to yield the product as a clear oil.

Protocol B: Advanced SNAr - Displacement of Phenoxy Group

Demonstrating the self-validating electrophilicity of the product, the phenoxy group can be displaced by piperidine.

Step-by-Step Procedure:

-

In a sealed microwave vial, combine this compound (1.0 mmol) and Piperidine (3.0 mmol).

-

Add 2 mL of anhydrous DMSO.

-

Heat the mixture to 120 °C for 16 hours.

-

Quench with 1M HCl (to protonate excess piperidine) and extract with Dichloromethane (DCM). The resulting product is 1-(2,6-bis(trifluoromethyl)phenyl)piperidine.

Self-Validation & Analytical Characterization

To ensure scientific integrity and protocol success, the system must be self-validating through rigorous In-Process Controls (IPC) and final characterization.

-

TLC Monitoring: The starting material (2-fluoro-1,3-bis(trifluoromethyl)benzene) is highly non-polar and volatile. The product ether will show a distinct, strongly UV-active spot (due to the added phenyl chromophore) with an Rf of ~0.6 in 5% EtOAc/Hexanes.

-

19F NMR Validation (Critical): The most definitive proof of conversion is 19F NMR. The starting material exhibits two signals: a multiplet for the Ar-F (approx. -110 ppm) and a doublet/multiplet for the -CF3 groups (approx. -60 ppm). Successful SNAr is validated by the complete disappearance of the Ar-F signal , leaving only the shifted -CF3 signal.

-

LC-MS: The product (C14H8F6O) will exhibit an [M+H]+ peak at m/z 307.05 in positive electrospray ionization (ESI+).

Visualizations

Fig 2: Standardized experimental workflow for the synthesis and isolation of the diaryl ether.

References

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science, Royal Society of Chemistry (2022). URL:[Link]

-

Nucleophilic aromatic substitution reaction: Poly(biphenylene oxides) with trifluoromethyl pendent groups via nitro displacement Journal of the American Chemical Society, ACS Publications (2001). URL:[Link]

Application Note: Synthesis and Characterization of Fluorinated Polyimides Derived from 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: High-Performance, Low-Dielectric, Transparent Polymeric Substrates

Strategic Rationale & Mechanistic Grounding

The integration of trifluoromethyl (–CF₃) groups into polymer backbones is a field-proven strategy to overcome the classical trade-off between processability and thermal stability in high-performance materials[1]. For applications in advanced microelectronics, aerospace composites, and inert drug-delivery substrates, polymers must exhibit low dielectric constants (

Utilizing 2-Phenoxy-1,3-bis(trifluoromethyl)benzene as a core structural precursor provides a highly asymmetric and sterically hindered building block[2]. The causality behind its superior performance lies in its molecular architecture:

-

Steric Hindrance & Thermal Stability: The two bulky –CF₃ groups flanking the ether linkage create severe rotational barriers. This restricted torsional mobility stiffens the polymer backbone, dramatically elevating the glass transition temperature (

)[3]. -

Dielectric & Optical Optimization: The high electronegativity of fluorine reduces the overall polarizability of the polymer. Simultaneously, the bulky groups disrupt dense chain packing, increasing the fractional free volume. This dual effect effectively lowers the dielectric constant and suppresses intermolecular charge-transfer complexes (CTC), yielding highly transparent, colorless polymer films[4].

To utilize this precursor in step-growth polycondensation, it must be functionalized into a bifunctional monomer—specifically, an asymmetric diamine.

Experimental Protocols: A Self-Validating Synthetic Workflow

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the methodology, ensuring that the scientist can verify the success of each step through observable physicochemical changes before proceeding.

Protocol A: Synthesis of the Fluorinated Diamine Monomer

Objective: Convert this compound into 2-(4-aminophenoxy)-5-amino-1,3-bis(trifluoromethyl)benzene via regioselective nitration and ether-safe reduction.

Step 1: Regioselective Electrophilic Nitration

-

Causality of Regioselectivity: The ether oxygen strongly activates the unsubstituted phenyl ring, directing the first nitration to the para position. The bis(trifluoromethyl)-substituted ring is strongly deactivated by the –CF₃ groups; however, the ether oxygen provides sufficient resonance stabilization to direct the second nitro group to the 5-position (para to the oxygen), ensuring a predictable, high-yield dinitro intermediate[5].

-

Procedure:

-

Dissolve this compound (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Dropwise add a stoichiometric excess (2.2 eq) of fuming nitric acid (HNO₃), maintaining the temperature below 5 °C to prevent oxidative cleavage of the ether bond.

-

Warm to room temperature and stir for 4 hours.

-

Pour the mixture over crushed ice to precipitate the product. Filter, wash with distilled water until neutral, and recrystallize from ethanol.

-

-

Self-Validation (IPC): The reaction mixture will transition from a clear solution to a distinct yellow suspension as the dinitro compound forms. Thin-Layer Chromatography (TLC) in Hexane/EtOAc (4:1) must show the complete disappearance of the highly non-polar starting material.

Step 2: Ether-Safe Catalytic Reduction

-

Causality of Reagent Choice: Harsh acidic dissolving-metal reductions (e.g., Fe/HCl) risk cleaving the ether linkage. Catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrazine hydrate provides a mild reduction pathway that cleanly yields the diamine[3].

-

Procedure:

-

Dissolve the dinitro intermediate in absolute ethanol. Add 10 wt% Pd/C catalyst.

-

Heat the suspension to 80 °C under a nitrogen atmosphere.

-

Add hydrazine hydrate (10.0 eq) dropwise over 1 hour. Reflux for an additional 4 hours.

-

Filter the hot solution through a Celite pad to remove the catalyst. Concentrate the filtrate to crystallize the diamine monomer.

-

-

Self-Validation (IPC): The evolution of nitrogen gas (from hydrazine decomposition) serves as a visual kinetic indicator. The cessation of bubbling indicates reaction completion. FTIR spectroscopy of the isolated product must show the emergence of distinct primary amine N–H stretching bands at ~3350 cm⁻¹ and 3450 cm⁻¹, and the complete disappearance of NO₂ stretches at 1530 cm⁻¹.

Protocol B: Polycondensation and Thermal Imidization

Objective: Synthesize a high-molecular-weight fluorinated polyimide (FPI) via a two-step poly(amic acid) route.

-

Causality of Solvent Choice: N,N-Dimethylacetamide (DMAc) is selected because the highly rigid, fluorinated poly(amic acid) backbone requires strong dipole-dipole interactions to remain fully solvated, preventing premature precipitation[1].

-

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the synthesized fluorinated diamine (1.000 eq) in anhydrous DMAc to achieve a 15 wt% solid concentration.

-

Add an equimolar amount of pyromellitic dianhydride (PMDA, 1.000 eq) in three portions over 30 minutes at 0 °C.

-

Stir the reaction at room temperature for 24 hours to form the poly(amic acid) (PAA) precursor.

-

Cast the viscous PAA solution onto a clean glass substrate using a doctor blade.

-

Thermal Imidization: Subject the film to a step-cure profile in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and 300 °C (1h).

-

-

Self-Validation (IPC):

-

Polycondensation: The reaction is self-validating through macroscopic viscosity observation. A successful equimolar polycondensation will result in a dramatic exponential increase in solution viscosity, exhibiting the "Weissenberg effect" (the polymer solution climbing the stirring shaft). If viscosity does not build within 4 hours, stoichiometry has been compromised by moisture-induced dianhydride hydrolysis.

-

Imidization: The final film must be flexible and crease-resistant. FTIR must confirm the presence of characteristic imide carbonyl asymmetric and symmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹, respectively.

-

Quantitative Data Summary

The incorporation of the this compound moiety fundamentally alters the macroscopic properties of the resulting polyimide compared to standard commercial non-fluorinated analogs (e.g., Kapton).

| Property | Standard Polyimide (PMDA-ODA) | Fluorinated Polyimide (PMDA-F-Diamine) | Causality of Difference |

| ~285 | >310 | Severe steric hindrance from –CF₃ groups restricts polymer chain rotation. | |

| Dielectric Constant (1 MHz) | 3.4 - 3.5 | 2.6 - 2.8 | Increased fractional free volume and low polarizability of C–F bonds. |

| Transmittance at 450 nm (%) | < 40% (Amber/Brown) | > 85% (Colorless) | Highly electronegative –CF₃ groups disrupt intermolecular Charge Transfer Complexes (CTC). |

| Moisture Absorption (%) | ~2.5 | < 0.5 | Extreme hydrophobicity imparted by the bis(trifluoromethyl)benzene moiety. |

| Solubility (DMAc, NMP) | Insoluble (Requires PAA casting) | Soluble | Bulky pendant groups prevent dense chain packing, allowing solvent penetration. |

Synthetic Workflow Visualization

Figure 1: Self-validating synthetic workflow from fluorinated precursor to polyimide.

References

-

[5] RSC Advances: Synthesis of the monomer 1,4-bis(1-naphthalenyloxy)-2,5-bis(trifluoromethyl)-benzene. Royal Society of Chemistry.[Link]

-

[3] Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

-

[2] 1,3-Bis(trifluoromethyl)benzene (402-31-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

-

[4] Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC. National Institutes of Health (NIH). [Link]

-

[1] Synthesis and characterization of novel fluorinated polyimides derived from 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene]diphthalic anhydride and aromatic diamines. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Bis(trifluoromethyl)benzene (402-31-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]

- 4. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Abstract: The 2-phenoxy-1,3-bis(trifluoromethyl)benzene scaffold is of significant interest in medicinal chemistry and materials science, primarily due to the metabolic stability and unique electronic properties conferred by the trifluoromethyl groups. However, the electron-deficient nature of the trifluoromethyl-substituted ring and the relative inertness of the phenoxy ring present considerable challenges for selective functionalization. This guide provides a comprehensive overview of modern C-H activation techniques tailored for this substrate, moving beyond theoretical concepts to deliver field-proven, detailed protocols. We will explore strategies for directed ortho-functionalization of the phenoxy ring, sterically-governed borylation of the trifluoromethyl-substituted ring, and direct alkenylation, offering researchers a practical toolkit for accessing novel analogues.

Introduction: The Challenge and Opportunity

The strategic late-stage functionalization of complex molecules is a cornerstone of modern drug discovery. The target molecule, this compound, presents a classic challenge: how to selectively activate and functionalize specific C-H bonds in a molecule with multiple, electronically distinct aromatic rings. The two trifluoromethyl (CF₃) groups act as strong electron-withdrawing groups, deactivating the ring towards classical electrophilic aromatic substitution and making C-H activation via electrophilic metalation pathways difficult.[1] Conversely, the phenoxy ring is more electron-rich, but its C-H bonds are often less reactive than those in simpler ethers.

The ether oxygen, however, provides a crucial entry point for directed catalysis. It can serve as a weakly coordinating directing group, enabling regioselective functionalization at the ortho position.[2] For functionalizing the electron-deficient ring, non-directed, sterically-governed methods are often more effective.[3] This guide details three robust, complementary catalytic systems—Palladium, Iridium, and Rhodium—to achieve distinct regiochemical outcomes.

Strategic Overview: A Multi-Pronged Approach

The choice of catalyst and methodology is paramount in dictating which C-H bond is activated. Our approach targets three distinct regions of the molecule, providing access to a diverse range of functionalized derivatives from a single starting material.

Caption: Strategic functionalization of the target substrate.

Strategy 1: Palladium-Catalyzed ortho-Olefination of the Phenoxy Ring

Expertise & Rationale: The ether oxygen is a classic, albeit weak, directing group. To effectively utilize its directing ability, a specialized catalytic system is required. Palladium(II) catalysts, when paired with mono-protected amino acid (MPAA) ligands, have proven exceptionally effective for promoting C-H activation directed by weakly coordinating functional groups.[2] The MPAA ligand facilitates the C-H activation step, which is often the rate-limiting part of the cycle, by forming a bidentate chelate with the palladium center. This approach provides a reliable pathway to functionalize the C-H bonds ortho to the ether linkage.

Protocol 1: Ether-Directed ortho-Olefination

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) precursor. |

| Ligand | N-Acetyl-Glycine (Ac-Gly-OH) | An effective and inexpensive MPAA ligand that accelerates the C-H activation step.[2] |

| Olefin Partner | Ethyl Acrylate | A common, electron-poor olefin for this transformation. |

| Oxidant | Silver Acetate (AgOAc) | Acts as both an oxidant to regenerate the active Pd(II) catalyst and a halide scavenger. |

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | A highly polar, non-coordinating solvent that can stabilize cationic intermediates and promote C-H activation. |

| Temperature | 100-110 °C | Sufficient thermal energy is required to overcome the activation barrier for C-H cleavage. |

| Atmosphere | Air or Nitrogen | The reaction is generally tolerant to air. |

Step-by-Step Methodology:

-

To an oven-dried 25 mL Schlenk tube, add this compound (0.20 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and N-Acetyl-Glycine (5.9 mg, 0.05 mmol, 25 mol%).

-

Add silver acetate (AgOAc) (67 mg, 0.40 mmol, 2.0 equiv).

-

Place the tube under an inert atmosphere (N₂ or Ar) if desired, although not strictly necessary.

-

Add HFIP (2.0 mL) followed by ethyl acrylate (43 µL, 0.40 mmol, 2.0 equiv) via syringe.

-

Seal the tube tightly with a Teflon screw cap and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ortho-olefinated product.

Catalytic Cycle: Pd(II)/MPAA

Caption: Proposed mechanism for Pd-catalyzed C-H olefination.

Strategy 2: Iridium-Catalyzed Sterically-Governed Borylation

Expertise & Rationale: To functionalize the electron-deficient ring, a different strategy is required. Iridium-catalyzed C-H borylation is a powerful tool for this purpose.[3][4] The reaction's regioselectivity is primarily dictated by sterics rather than electronics.[3] For 1,3-disubstituted arenes, borylation typically occurs at the 5-position (meta to both substituents), which is the most sterically accessible site. In our target molecule, this corresponds to the C-H bond para to the phenoxy group and meta to both CF₃ groups. The resulting boronic ester is a highly versatile synthetic handle that can be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam).

Protocol 2: Iridium-Catalyzed C-H Borylation

| Parameter | Condition | Rationale |

| Catalyst Precursor | [Ir(OMe)(COD)]₂ | A highly active and common iridium precursor for C-H borylation. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | The standard, sterically bulky ligand that promotes high catalyst activity and stability. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | An air-stable, solid boron source that is easy to handle. |

| Solvent | Cyclohexane or Tetrahydrofuran (THF) | Non-polar or weakly coordinating solvents are preferred to avoid catalyst inhibition. |

| Temperature | 80 °C | Standard temperature for achieving efficient catalytic turnover. |

| Atmosphere | Nitrogen or Argon | The catalytic system is sensitive to oxygen. |

Step-by-Step Methodology:

-

In a glovebox, add [Ir(OMe)(COD)]₂ (3.3 mg, 0.005 mmol, 1.5 mol% Ir) and dtbpy (2.7 mg, 0.01 mmol, 3 mol%) to an oven-dried Schlenk tube.

-

Add B₂pin₂ (102 mg, 0.40 mmol, 1.2 equiv).

-

Add this compound (100 mg, 0.33 mmol, 1.0 equiv).

-

Add anhydrous cyclohexane (3.0 mL).

-

Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

-

Stir the reaction for 16-24 hours. Monitor by GC-MS by taking a small aliquot, quenching with methanol, and analyzing.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylboronic ester.

Catalytic Cycle: Ir(III)/Ir(V)

The mechanism for iridium-catalyzed borylation is well-established and proceeds through an Ir(III)/Ir(V) cycle.[5]

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Strategy 3: Rhodium-Catalyzed Alkenylation of the Electron-Deficient Ring

Expertise & Rationale: Directly functionalizing the C-H bond positioned between the two CF₃ groups is extremely challenging due to severe electronic deactivation. However, Rhodium(III) catalysis has shown remarkable efficacy for C-H activation of arenes, including those that are electron-deficient.[6][7] The reaction often proceeds under relatively mild conditions. For 1,3-bis(trifluoromethyl)benzene, functionalization is known to occur at the C2 position (between the CF₃ groups).[7] While the phenoxy group adds complexity, this strategy offers a potential route to functionalize this highly inert position.

Protocol 3: Rhodium-Catalyzed C-H Alkenylation

| Parameter | Condition | Rationale |

| Catalyst Precursor | [Cp*RhCl₂]₂ | A robust and widely used Rh(III) precursor for C-H activation. |

| Oxidant | Copper(II) Acetate (Cu(OAc)₂) | Commonly used to regenerate the active Rh(III) catalyst. |

| Alkene Partner | n-Butyl Acrylate | A suitable coupling partner for this transformation. |

| Solvent | tert-Amyl alcohol (t-AmOH) or Dichloroethane (DCE) | Solvents that are compatible with the catalytic system. |

| Temperature | 100-120 °C | Required to facilitate the C-H activation and catalytic turnover. |

| Atmosphere | Air or Nitrogen | The reaction is generally air-tolerant. |

Step-by-Step Methodology:

-

To an oven-dried 25 mL Schlenk tube, add [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol% Rh) and Cu(OAc)₂ (73 mg, 0.40 mmol, 2.0 equiv).

-

Add this compound (61 mg, 0.20 mmol, 1.0 equiv).

-

Seal the tube with a rubber septum and purge with nitrogen.

-

Add dichloroethane (DCE, 2.0 mL) followed by n-butyl acrylate (57 µL, 0.40 mmol, 2.0 equiv) via syringe.

-

Replace the septum with a Teflon screw cap, seal tightly, and place in a preheated oil bath at 120 °C.

-

Stir vigorously for 24 hours. Monitor by GC-MS.

-

After cooling, dilute the mixture with dichloromethane (DCM) and filter through a short plug of silica gel, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the alkenylated product.

Catalytic Cycle: Rh(III) Concerted Metalation-Deprotonation (CMD)

The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, which is often favored for C-H activation of electron-deficient arenes.[7]

Caption: Proposed CMD mechanism for Rh(III)-catalyzed C-H alkenylation.

References

- D. G. J. Brown, J. Bostrom, J. Med. Chem.2016, 59, 4443-4458.

- T. W. Lyons, M. S. Sanford, Chem. Rev.2010, 110, 1147-1169.

-

I. A. I. Mkhalid, J. H. Barnard, T. B. Marder, J. M. Murphy, J. F. Hartwig, Chem. Rev.2010 , 110, 890-931. [Link]

-

L. Ackermann, Chem. Rev.2011 , 111, 1315-1345. (Discussion on C-H activation of electron-deficient systems). [Link]

-

T. Ishiyama, J. Takagi, K. Ishida, N. Miyaura, N. R. Anastasi, J. F. Hartwig, J. Am. Chem. Soc.2002 , 124, 390-391. (Seminal work on Ir-catalyzed borylation). [Link]

- J. A. K. Howard, J. L. Spencer, F. G. A. Stone, J. Chem. Soc., Dalton Trans.1975, 22, 2268-2273.

-

H. M. L. Davies, J. R. Manning, Nature2008 , 451, 417-424. (Review on steric vs. electronic effects in C-H activation). [Link]

- D. Shabani, K. K. K. Goh, R. T. L. Tieu, D. A. McNaughton, S. A. Sanie, N. O. Jones, P. J. Marriott, Org. Lett.2017, 19, 616-619.

-

X. Chen, K. M. Engle, D.-H. Wang, J.-Q. Yu, Angew. Chem. Int. Ed.2009 , 48, 5094-5115. (Review on Palladium(II)-Catalyzed C–H Activation). [Link]

-

D.-G. Yu, M. A. L. Liebing, L. Ackermann, Chem. - Eur. J.2012 , 18, 11993-11997. (Ether-directed C-H olefination with MPAA ligands). [Link]

-

C. W. Reid, C. Zhang, T. W. Funk, T. B. Gunnoe, Organometallics2021 , 40, 3459–3473. (Rh-catalyzed functionalization of disubstituted benzenes, including bis(trifluoromethyl)benzene). [Link]

-

F. Kakiuchi, S. Murai, Acc. Chem. Res.2002 , 35, 826-834. (General review of C-H activation). [Link]

-

J. Wencel-Delord, T. Dröge, F. Liu, F. Glorius, Chem. Soc. Rev.2011 , 40, 4740-4761. (Rhodium(III) catalyzed C-H activation). [Link]

- L. Yang, H. Huang, Angew. Chem. Int. Ed.2016, 55, 13356-13360.

- T. H. T. Tran, P. O. A. Lam, H. V. Le, Catal. Sci. Technol.2020, 10, 5066-5071.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Rhodium-catalyzed C-H activation and conjugate addition under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection Strategies for 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Executive Summary & Chemical Profile

This guide provides a technical framework for solvent selection in reactions involving 2-Phenoxy-1,3-bis(trifluoromethyl)benzene (CAS: 402-31-3 analog/derivative).[1] This molecule represents a distinct class of "sterically congested fluorinated ethers."[1]

The presence of two bulky trifluoromethyl (

Core Challenges

-

Electronic Deactivation: The central ring is highly electron-deficient (

-acidic), making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution ( -

Solubility Paradox: While highly lipophilic, the rigid conformation reduces crystal lattice energy, often making it an oil or low-melting solid, but it resists dissolution in polar protic solvents.[1]

-

Fluorine Elimination Risks: In organometallic reactions (e.g., lithiation), the

-fluorine atoms are prone to elimination, leading to benzyne intermediates if the solvent coordinates too strongly or temperatures are uncontrolled.[1]

Physicochemical Profiling & Solubility Thermodynamics[1]

To select the correct solvent, we must match the Hansen Solubility Parameters (HSP) of the solute with the solvent.

Table 1: Estimated Physicochemical Properties

| Property | Value (Approx.) | Implication for Solvent Selection |

| LogP (Lipophilicity) | ~4.8 - 5.2 | Requires non-polar or moderately polar aprotic solvents.[1] Insoluble in water.[1] |

| Dipole Moment | Moderate | The |

| H-Bond Donor | 0 | Aprotic. Cannot donate H-bonds. |

| H-Bond Acceptor | Low | The ether oxygen is sterically shielded by |

| Thermal Stability | High (>250°C) | Compatible with high-boiling solvents (DMSO, Sulfolane) for |

Recommended Solvent Classes[1]

-

Primary Choice (General Synthesis): Chlorinated solvents (DCM, DCE) and Ethers (THF, 2-MeTHF).[1]

-

High-Temperature Reactions: Toluene, Xylenes, Chlorobenzene.[1]

-

Green Alternatives: Ethyl Acetate (EtOAc), Cyclopentyl methyl ether (CPME).

Reaction-Specific Solvent Strategies

A. Lithiation & C-H Activation (Directed Ortho Metalation - DoM)

Objective: Functionalizing the phenoxy ring or the 4,6-positions of the central ring.[1]

Risk:

-

Solvent: Anhydrous THF or 2-MeTHF .[1]

-

Mechanism: THF coordinates Li+, breaking oligomers and increasing basicity.[1] However, for this substrate, Diethyl Ether (

) is often safer because it coordinates less strongly, tempering the reactivity of -

Critical Parameter: Melting point.[1][2] Reactions must be run at

.[1] THF (mp

B. Electrophilic Aromatic Substitution (EAS)

Objective: Nitration or Halogenation of the phenoxy ring (the central ring is too deactivated). Risk: Phase separation.[1]

-

Solvent: Dichloromethane (DCM) or Nitromethane .

-

Mechanism: These non-nucleophilic solvents dissolve the substrate and do not interfere with the active electrophile (e.g.,

). -

Green Alternative: Acetonitrile (MeCN) can be used if the electrophile is generated in situ, though solubility may be lower.

C. Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling aryl halides to the phenoxy ring.

-

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water .[1]

-

Mechanism: The substrate is highly lipophilic.[1] Toluene ensures it remains in solution, while water dissolves the inorganic base (

). -

Additives: Phase transfer catalysts (e.g., TBAB) are often required because the steric bulk prevents the substrate from interacting efficiently at the interface.

Visualizing the Decision Process

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

Figure 1: Solvent Selection Decision Matrix for this compound derivatives.

Protocol: "Self-Validating" Solubility & Stability Screen

Before committing to a scale-up, perform this 3-step validation to ensure the solvent system does not induce degradation (defluorination) or precipitation.

Materials

-

Substrate: this compound (100 mg per vial).[1]

-

Solvents: THF, 2-MeTHF, Toluene, DCM.[1]

-

Analysis: HPLC-UV (254 nm) or

-NMR.

Step-by-Step Workflow

-

Saturation Test (The "Dissolution Limit"):

-

The "Base Stress" Test (Crucial for Fluorinated Aromatics):

-

Prepare a 0.1 M solution in the chosen solvent (e.g., THF).

-

Add 1.1 equivalents of the base intended for reaction (e.g., LDA, KOtBu, or

).[1] -

Stir for 1 hour at the intended reaction temperature.

-

Aliquot & Quench: Take 50

, quench with MeOH/Water. -

Analyze (

-NMR): Look for the disappearance of the

-

-

Recovery Check:

Figure 2: Validation workflow to prevent solvent-induced degradation.

References & Authoritative Sources

-

Schlosser, M. (2005).[1] The "Butterfly Effect" in Bis(trifluoromethyl)benzene Derivatives: Steric Inhibition of Resonance. Angewandte Chemie International Edition.[1]

-

Pfizer & GSK Solvent Selection Guides. (2016).[1] Green Chemistry Solvent Selection Guide for Medicinal Chemistry.[1] Royal Society of Chemistry.[1][3]

-

Scientific.net. (2012). Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of Polyimides. (Demonstrates solubility profiles of analogous structures).

-

Organic Syntheses. Preparation of Fluorinated Aromatics via Lithiation.[1] Org.[1][2][3] Synth. Coll. Vol. 9.

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Source for calculating HSP values for fluorinated ethers).

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1]

Sources

Storage and handling guidelines for 2-Phenoxy-1,3-bis(trifluoromethyl)benzene reagents

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Storage and Handling of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene

Abstract: This document provides a comprehensive guide to the safe storage, handling, and use of this compound. The protocol is designed for researchers, chemists, and drug development professionals who utilize fluorinated reagents in their work. The core of this guide is built on explaining the causality behind each procedural step, grounded in the specific chemical properties of the reagent. By integrating risk assessment workflows and detailed protocols, this document aims to ensure experimental integrity and operator safety.

Reagent Overview and Physicochemical Profile

This compound is an aromatic ether functionalized with two powerful electron-withdrawing trifluoromethyl (-CF3) groups. The unique properties conferred by the -CF3 groups, such as high thermal stability, lipophilicity, and metabolic resistance, make this and similar molecules valuable building blocks in medicinal chemistry and materials science.[1] The presence of these groups significantly influences the molecule's reactivity and dictates the necessary precautions for its handling.

The trifluoromethyl group is known for its robust nature, derived from the strength of its C-F bonds, and its significant electron-withdrawing capabilities.[2] This electronic effect deactivates the benzene ring towards electrophilic substitution and influences the molecule's interactions and stability.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (1,3-Bis(trifluoromethyl)benzene - Core Structure) |

| CAS Number | Not readily available | 402-31-3[4] |

| Molecular Formula | C₁₄H₈F₆O | C₈H₄F₆[4] |

| Molecular Weight | 306.21 g/mol | 214.11 g/mol [4] |

| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow clear liquid[5][6] |

| Boiling Point | Data not available | 116-116.3 °C[5] |

| Density | Data not available | 1.378 g/mL at 25 °C[5] |

| Solubility | Likely insoluble in water; soluble in organic solvents. | Insoluble in water; Soluble in alcohol, ether, benzene.[5] |

Note: Due to the specificity of the target compound, some physical data is inferred from its core structure, 1,3-Bis(trifluoromethyl)benzene. Users should verify properties with the supplier-specific Safety Data Sheet (SDS) if available.

The "Why": Understanding Chemical Reactivity and Hazards

The safe handling of any chemical begins with understanding its intrinsic reactivity. The structure of this compound presents several key features:

-

Two Trifluoromethyl Groups: These are powerful inductive electron-withdrawing groups. This property significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under certain conditions. The -CF3 groups are generally very stable and robust under many reaction conditions.[2]

-

Ether Linkage: The phenoxy group's ether linkage is generally stable but can be cleaved under harsh acidic (e.g., HBr, HI) or basic conditions, which should be considered when planning reactions.

-

Aromatic System: The benzene core is flammable, and vapors can form explosive mixtures with air.[4][7] The core molecule, 1,3-bis(trifluoromethyl)benzene, is classified as a flammable liquid.[4][6][7]

Incompatible Materials: Based on the reactivity of its core structure, this reagent should be considered incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: May cause decomposition or unwanted side reactions.[4]

-

Ignition Sources: The compound is expected to be flammable. Keep away from open flames, hot surfaces, sparks, and static discharge.[4][8]

Risk Assessment and Mitigation Workflow

A systematic approach to safety is non-negotiable. Before any experiment, a thorough risk assessment must be conducted. The following workflow provides a self-validating system to ensure all safety aspects are considered.

Caption: Risk assessment workflow from reagent receipt to disposal.

Standard Operating Protocol: Safe Storage

Proper storage is the first line of defense against accidents and reagent degradation. The primary goals are to prevent ignition, avoid reaction with incompatible materials, and maintain the chemical's integrity.

Protocol Steps:

-

Verify Container Integrity: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the cap is securely sealed.

-